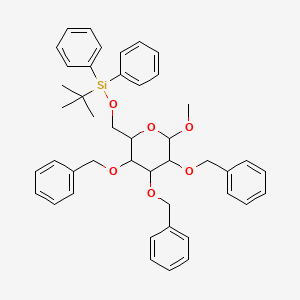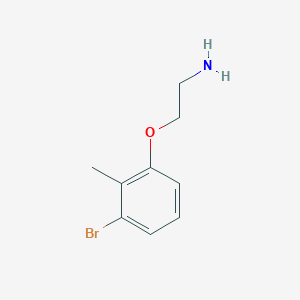
(2-Ethynylphenyl)trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethynylphenyl)trimethylsilane is an organosilicon compound with the molecular formula C11H14Si. It is characterized by the presence of a phenyl ring substituted with an ethynyl group at the second position and a trimethylsilyl group. This compound is of significant interest in organic synthesis and materials science due to its unique reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2-Ethynylphenyl)trimethylsilane can be synthesized through various methods. One common approach involves the reaction of 2-bromo-1-(trimethylsilylethynyl)benzene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of chloro-trimethyl-silane . Another method includes the nickel-catalyzed cross-coupling of ethynyltrimethylsilane with benzonitriles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Ethynylphenyl)trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through reactions with appropriate reagents.
Cross-Coupling Reactions: It participates in Sonogashira cross-coupling reactions to form carbon-carbon bonds.
Desilylation Reactions: The removal of the trimethylsilyl group can be achieved under specific conditions.
Common Reagents and Conditions:
Nickel Catalysts: Used in cross-coupling reactions.
n-Butyllithium: Employed in substitution reactions.
Chloro-trimethyl-silane: Utilized in the synthesis process.
Major Products Formed:
1,4-Disubstituted 1,2,3-Triazoles: Formed through Sonogashira cross-coupling-desilylation-cycloaddition reactions.
Polycarbosilane Films: Produced via laser-induced polymerization.
Applications De Recherche Scientifique
(2-Ethynylphenyl)trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a substrate in various organic synthesis reactions, including the preparation of complex molecules.
Materials Science: Employed in the deposition of polycarbosilane films for advanced material applications.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (2-Ethynylphenyl)trimethylsilane involves its reactivity with various reagents to form new chemical bonds. The ethynyl group acts as a nucleophile in cross-coupling reactions, while the trimethylsilyl group can be selectively removed or substituted. The molecular targets and pathways depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Trimethylsilane: An organosilicon compound with a similar trimethylsilyl group but different reactivity and applications.
Ethynyltrimethylsilane: Shares the ethynyl and trimethylsilyl groups but differs in the position of substitution.
(4-Ethynylphenyl)trimethylsilane: Another isomer with the ethynyl group at the fourth position.
Uniqueness: (2-Ethynylphenyl)trimethylsilane is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to its isomers and other similar compounds. Its ability to participate in diverse chemical reactions and form complex structures makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
78905-09-6 |
|---|---|
Formule moléculaire |
C11H14Si |
Poids moléculaire |
174.31 g/mol |
Nom IUPAC |
(2-ethynylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H14Si/c1-5-10-8-6-7-9-11(10)12(2,3)4/h1,6-9H,2-4H3 |
Clé InChI |
SKRALBDPWWULBT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CC=CC=C1C#C |
Numéros CAS associés |
112754-88-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)


![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)




